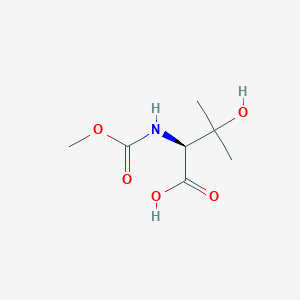
(S)-3-HYDROXY-2-((METHOXYCARBONYL)AMINO)-3-METHYLBUTANOIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-HYDROXY-2-((METHOXYCARBONYL)AMINO)-3-METHYLBUTANOIC ACID is an organic compound with significant relevance in various scientific fields. This compound is a derivative of amino acids and is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-HYDROXY-2-((METHOXYCARBONYL)AMINO)-3-METHYLBUTANOIC ACID typically involves the protection of amino groups and the activation of carboxyl groups. One common method includes the use of 9-fluorenylmethoxycarbonyl (Fmoc) as a protecting group . The process involves several steps, including the formation of intermediates and the final deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of automated solid-phase peptide synthesis (SPPS) systems, which allow for efficient and scalable production .
化学反応の分析
Types of Reactions
(S)-3-HYDROXY-2-((METHOXYCARBONYL)AMINO)-3-METHYLBUTANOIC ACID undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted amino acids.
科学的研究の応用
(S)-3-HYDROXY-2-((METHOXYCARBONYL)AMINO)-3-METHYLBUTANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Serves as a precursor in the study of enzyme mechanisms and protein synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
作用機序
The mechanism of action of (S)-3-HYDROXY-2-((METHOXYCARBONYL)AMINO)-3-METHYLBUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction .
類似化合物との比較
Similar Compounds
1-aminocyclopropanecarboxylic acid: Known for its role as a plant growth regulator.
Methionine: An essential amino acid with versatile biomedical applications.
Uniqueness
(S)-3-HYDROXY-2-((METHOXYCARBONYL)AMINO)-3-METHYLBUTANOIC ACID is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Unlike other similar compounds, it possesses a hydroxyl group and a methoxycarbonylamino group, making it a valuable intermediate in synthetic chemistry and a potential therapeutic agent.
特性
分子式 |
C7H13NO5 |
|---|---|
分子量 |
191.18 g/mol |
IUPAC名 |
(2S)-3-hydroxy-2-(methoxycarbonylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C7H13NO5/c1-7(2,12)4(5(9)10)8-6(11)13-3/h4,12H,1-3H3,(H,8,11)(H,9,10)/t4-/m1/s1 |
InChIキー |
SIGJBDNBLCTRPL-SCSAIBSYSA-N |
異性体SMILES |
CC(C)([C@@H](C(=O)O)NC(=O)OC)O |
正規SMILES |
CC(C)(C(C(=O)O)NC(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


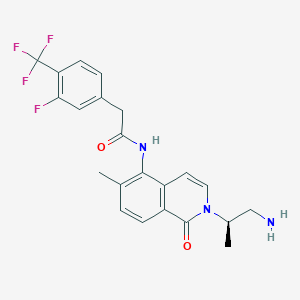
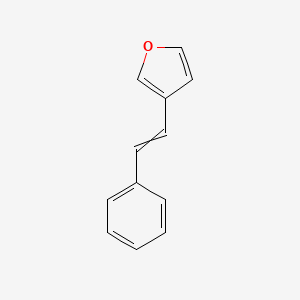
![ethyl 2-[2-[2-(dimethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B8522841.png)
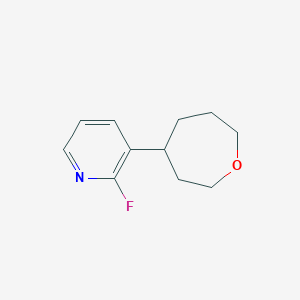
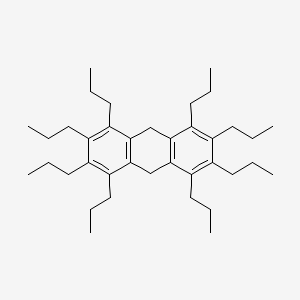
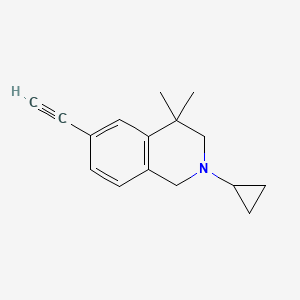
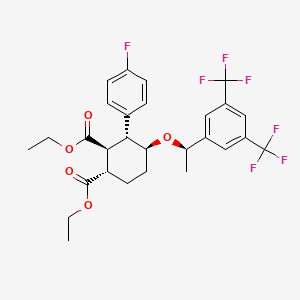
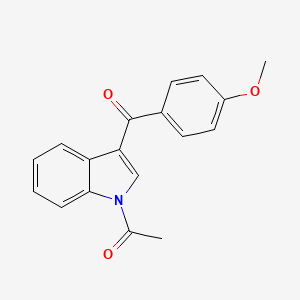
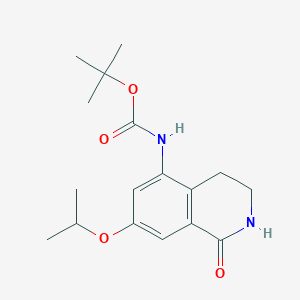
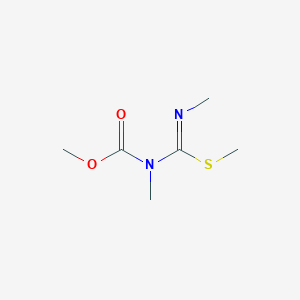

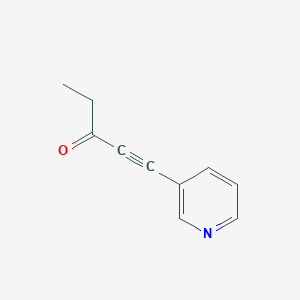
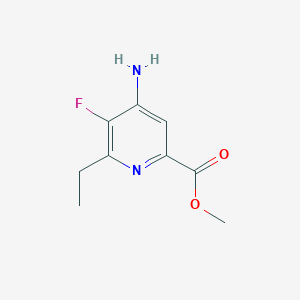
![N-[(2-Amino-3,5-dibromophenyl)methyl]-L-methionine](/img/structure/B8522913.png)
